Cas no 863001-13-2 (6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole)

6-Chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring dual benzothiazole moieties linked via a piperazine ring. This structure imparts significant potential in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of chloro substituents enhances its reactivity and binding affinity, making it a valuable intermediate in synthesizing pharmacologically active compounds. Its rigid, fused-ring system contributes to stability and selectivity in interactions with biological targets. Researchers may explore its utility in designing kinase inhibitors, antimicrobial agents, or CNS-targeting therapeutics due to its structural resemblance to known bioactive benzothiazole derivatives. The compound's synthetic versatility allows for further functionalization to optimize physicochemical and pharmacokinetic properties.
6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole structure
863001-13-2 structure
Product Name:6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole
CAS No:863001-13-2
MF:C18H14Cl2N4S2
MW:421.366558551788
CID:6431388
PubChem ID:16806487
Update Time:2025-10-29

6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole
    • 6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
    • F0647-0166
    • AKOS024591236
    • AB00671022-01
    • 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine
    • 863001-13-2
    • Benzothiazole, 2,2'-(1,4-piperazinediyl)bis[6-chloro-
    • Inchi: 1S/C18H14Cl2N4S2/c19-11-1-3-13-15(9-11)25-17(21-13)23-5-7-24(8-6-23)18-22-14-4-2-12(20)10-16(14)26-18/h1-4,9-10H,5-8H2
    • InChI Key: PKWKTHNYYGIAPJ-UHFFFAOYSA-N
    • SMILES: N1(C2=NC3=CC=C(Cl)C=C3S2)CCN(C2=NC3=CC=C(Cl)C=C3S2)CC1

Computed Properties

  • Exact Mass: 420.0036942g/mol
  • Monoisotopic Mass: 420.0036942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.535±0.06 g/cm3(Predicted)
  • Boiling Point: 590.8±60.0 °C(Predicted)
  • pka: 4.81±0.10(Predicted)

6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

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Additional information on 6-chloro-2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole

Compound CAS No. 863001-13-2: A Comprehensive Overview

The compound with CAS No. 863001-13-2, known as 6-chloro-2-(4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl)-1,3-benzothiazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring two benzothiazole rings and a piperazine moiety. The presence of chlorine substituents further enhances its chemical reactivity and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic coupling reactions. These methods not only improve yield but also ensure high purity, making the compound suitable for demanding applications in drug discovery and material science.

The structural uniqueness of 6-chloro-2-(4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl)-1,3-benzothiazole lies in its dual benzothiazole framework. Each benzothiazole ring contributes to the molecule's aromatic stability and electronic properties. The piperazine ring, on the other hand, introduces flexibility and additional sites for functionalization. This combination makes the compound an attractive candidate for exploring new chemical reactions and molecular interactions.

Emerging research highlights the potential of this compound in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has been explored in several studies, particularly in the context of developing novel anti-inflammatory agents and kinase inhibitors. The chlorine substituents play a crucial role in modulating the molecule's pharmacokinetic properties, enhancing its bioavailability and target specificity.

In addition to its medicinal applications, CAS No. 863001-13-2 has shown promise in materials science. Its robust aromatic framework and functional groups make it a viable candidate for developing advanced materials such as organic semiconductors and sensors. Recent experiments have demonstrated its potential as a building block for constructing two-dimensional materials with unique electronic properties.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. Key steps include the formation of the benzothiazole rings through condensation reactions and subsequent chlorination to introduce the necessary substituents. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry ensures precise characterization of the final product.

From an environmental perspective, studies are underway to assess the biodegradability and ecological impact of CAS No. 863001-13-2. Preliminary findings suggest that its structure may influence its persistence in natural environments, necessitating further research to develop sustainable synthetic pathways and disposal methods.

In conclusion, CAS No. 863001-13-2, or 6-chloro-2-(4-(6-chloro-1,3-benzothiazol-2-yl)piperazin

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